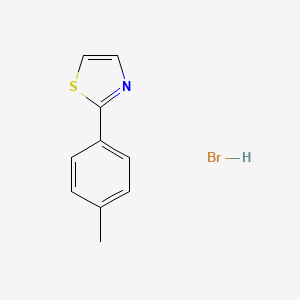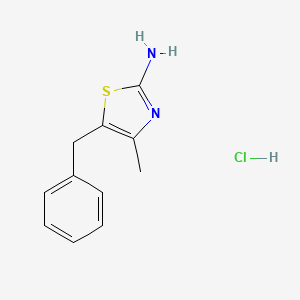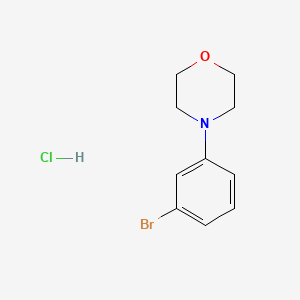
4-(3-Bromophenyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H13BrClNO . Its average mass is 278.573 Da and its monoisotopic mass is 276.986908 Da .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)morpholine hydrochloride” consists of a morpholine ring attached to a bromophenyl group . The exact 3D conformer and other structural details can be found in databases like ChemSpider and PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.57 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, rotatable bond count, polar surface area, polarizability, surface tension, and molar volume can be found in databases like ChemSpider and PubChem .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : Research shows various synthesis methods for compounds related to 4-(3-Bromophenyl)morpholine hydrochloride. For instance, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, demonstrating a method involving amination and cyclization in nonproton polar solvents (Tao Yuan, 2012).
Characterization and Structure Analysis : The structural characterization of related morpholine compounds, such as N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, has been done using IR, 1H- and 13C-NMR spectra, providing insights into their chemical properties and potential applications (A. Singh et al., 2000).
Complexation with Other Elements : Compounds like 4-(2-Carboxyethyl)morpholin-4-ium chloride, which is a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, are investigated for their potential to form complexes with elements like palladium and mercury, indicating possible applications in coordination chemistry and materials science (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Biological and Pharmaceutical Research
Antimicrobial and Antidepressive Activities : Certain morpholine derivatives, like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, have been tested for their antidepressant activities in animal models, suggesting potential therapeutic applications (Tao Yuan, 2012). Additionally, compounds like 4-(Phenylsulfonyl) morpholine have been studied for their antimicrobial activity against multidrug-resistant strains, indicating potential uses in combating antibiotic resistance (M. A. Oliveira et al., 2015).
Antitumor Activity : Research on compounds such as 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides has explored their antitumor activities, revealing their potential as novel therapeutics in cancer treatment (A. U. Isakhanyan et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJROQPDPXSCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197846-83-6 |
Source


|
| Record name | Morpholine, 4-(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197846-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromophenyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

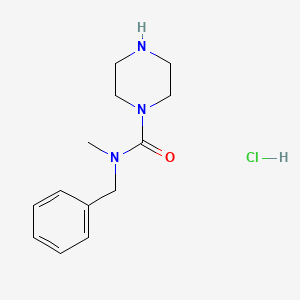


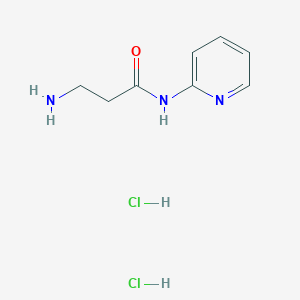


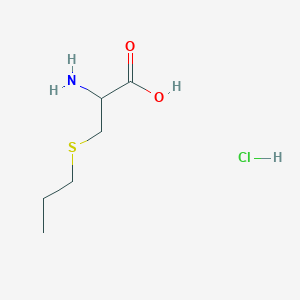
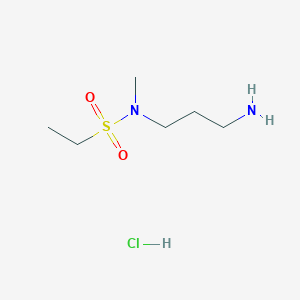
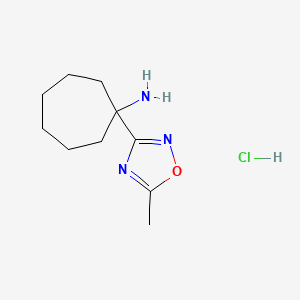
![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)
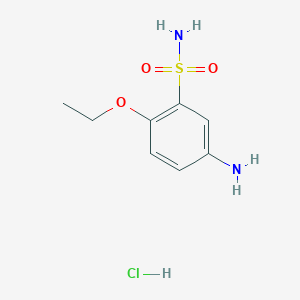
![Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1372302.png)
